molecular formula C11H17F2NO4 B13635751 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid

Cat. No.: B13635751
M. Wt: 265.25 g/mol
InChI Key: GWUHHGKTSJCZQO-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a difluoropyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluoro substituents or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the Boc-protected nitrogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the difluoro substituents can enhance binding affinity and specificity . The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

GWUHHGKTSJCZQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F

Origin of Product

United States

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